CGP 75176
Description
CGP 75176 is a bis(L-tert-leucine) derivative belonging to the aza-dipeptide class of HIV-1 protease inhibitors. It was developed to address limitations of earlier protease inhibitors, such as poor oral bioavailability and cross-resistance with drug-resistant viral strains. As described in , this compound exhibits subnanomolar antiviral activity (ED₅₀) and maintains efficacy against strains resistant to saquinavir and indinavir . Its structural backbone includes a (hydroxyethyl)hydrazine dipeptide isostere acylated with L-tert-leucine, which enhances metabolic stability and oral absorption compared to valine or isoleucine derivatives .
Properties
CAS No. |
198904-13-1 |
|---|---|
Molecular Formula |
C35H51N9O7 |
Molecular Weight |
709.8 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C35H51N9O7/c1-34(2,3)27(37-32(48)50-8)30(46)36-25(19-22-13-11-10-12-14-22)26(45)21-44(41-31(47)28(35(4,5)6)38-33(49)51-9)20-23-15-17-24(18-16-23)29-39-42-43(7)40-29/h10-18,25-28,45H,19-21H2,1-9H3,(H,36,46)(H,37,48)(H,38,49)(H,41,47)/t25-,26-,27+,28+/m0/s1 |
InChI Key |
BFKMYBHUMHOWJH-YVHASNINSA-N |
SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Synonyms |
232632, BMS 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester atazanavir atazanavir sulfate BMS 232632 BMS 232632 05 BMS-232632 BMS-232632-05 BMS232632 BMS23263205 CGP 73547 CGP 75136 CGP 75176 CGP 75355 CGP-73547 CGP-75136 CGP-75176 CGP-75355 CGP73547 CGP75136 CGP75176 CGP75355 Reyataz |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of various intermediates. Common synthetic routes may include:
Formation of the core structure: This often involves the use of protecting groups to ensure selective reactions.
Introduction of functional groups: Specific reagents and catalysts are used to introduce functional groups such as hydroxyl, amino, and carbamate groups.
Final assembly: The final steps involve coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of such compounds may involve:
Optimization of reaction conditions: To maximize yield and purity.
Scaling up: Using larger reactors and continuous flow systems.
Purification: Techniques such as crystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound may be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology
In biological research, it may be used to study enzyme interactions, protein binding, or cellular pathways.
Medicine
Industry
In industry, it may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzymes.
Receptor interaction: Modulating signal transduction pathways.
Cellular uptake: Affecting cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CGP 75176 belongs to a series of bis(L-tert-leucine) aza-dipeptide analogues, including CGP 75355 , CGP 73547 , and CGP 75136 . These compounds share a common scaffold but differ in substituent groups, leading to variations in potency, pharmacokinetics, and resistance profiles.
Table 1: Key Properties of this compound and Structural Analogues
| Compound | Antiviral Activity (ED₅₀) | Oral Bioavailability | Resistance Profile | Clinical Potential |
|---|---|---|---|---|
| This compound | Subnanomolar range | High | Active against saquinavir- and indinavir-resistant strains | Clinical candidate |
| CGP 75355 | Subnanomolar range | Moderate-High | Similar to this compound | Preclinical |
| CGP 75136 | Subnanomolar range | High | Retains activity against indinavir resistance | Clinical candidate |
Key Findings:
Structural Modifications : The L-tert-leucine substitution in this compound significantly improves oral bioavailability compared to valine or isoleucine derivatives (e.g., earlier protease inhibitors like saquinavir) .
Pharmacokinetic Superiority : this compound achieves higher blood concentrations post-oral administration than CGP 75355, attributed to optimized acylation patterns and steric shielding from degradation .
Comparison with Functionally Similar Compounds
This compound is functionally distinct from other compounds sharing the "CGP" prefix but operating in unrelated therapeutic areas:
Table 2: Functional Comparison with Non-HIV-Related CGP Compounds
| Compound | Therapeutic Class | Mechanism of Action | Key Differences from this compound |
|---|---|---|---|
| CGP 36742 | GABAB receptor antagonist | Antidepressant-like activity in rodents | Targets CNS receptors; no antiviral activity |
| CGP 12177 | β-adrenergic antagonist | Blocks β3 receptors in adipose tissue | Used in metabolic studies; unrelated to HIV |
Key Findings:
Q & A
Basic Research Questions
Q. What are the primary applications of CGP 75176 in genomic research, and how does it differ from traditional methods?
- Methodological Answer : this compound is used in PCR-based assays for high-resolution DNA copy number analysis. Unlike hybridization-based approaches (e.g., FISH or array-based CGH), it eliminates the need for preliminary calibration, enhancing throughput and rapidity. Researchers should design experiments by ligating genomic DNA to specific adaptors, followed by enzymatic steps to generate PCR templates. Validate results using controls and compare with existing hybridization methods to confirm resolution and efficiency .
Q. How can researchers formulate a focused research question on this compound's mechanism of action in chromosomal aberration studies?
- Methodological Answer : Start by identifying gaps in existing literature (e.g., limited resolution in specific chromosomal regions). Use tools like systematic reviews to map current knowledge. Frame questions around variables such as template DNA concentration or thermal cycling parameters. Example: "How does varying template DNA quantity affect the sensitivity of this compound in detecting microdeletions?" Ensure questions are testable via controlled experiments and aligned with genomic research objectives .
Q. What experimental design principles are critical for studies using this compound?
- Methodological Answer :
- Controls : Include positive controls (known copy number variants) and negative controls (non-template DNA).
- Sample Size : Use power analysis to determine adequate biological replicates, minimizing false positives.
- Data Validation : Cross-validate results with orthogonal methods (e.g., qPCR or NGS).
- Protocol Reproducibility : Document enzymatic steps, reagent batches, and thermal cycler conditions meticulously .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in studies using this compound for copy number variation (CNV) detection?
- Methodological Answer :
- Replication : Repeat experiments across independent labs to rule out technical variability.
- Variable Isolation : Systematically adjust parameters (e.g., ligation efficiency, PCR cycle number) to identify confounding factors.
- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., sensitivity/specificity ratios) to assess consensus.
- Bias Mitigation : Audit data for batch effects or instrument-specific artifacts using statistical models (e.g., linear mixed-effects models) .
Q. What strategies optimize this compound protocols for heterogeneous sample types (e.g., FFPE vs. fresh tissue)?
- Methodological Answer :
- DNA Quality Adjustments : For degraded DNA (e.g., FFPE), optimize fragment size selection and adaptor ligation time.
- Inhibition Testing : Pre-screen samples for PCR inhibitors using spike-in controls.
- Custom Primers : Design locus-specific primers for regions prone to amplification bias in degraded samples.
- Validation Cohort : Include a subset of samples analyzed via both this compound and NGS to benchmark performance .
Q. How can this compound be integrated into multi-omics studies to enhance functional genomic insights?
- Methodological Answer :
- Data Triangulation : Combine CNV data from this compound with RNA-seq (gene expression) and ChIP-seq (epigenetic marks) to identify driver mutations.
- Pathway Analysis : Use tools like DAVID or GSEA to link CNVs to enriched biological pathways.
- Machine Learning : Train models to predict phenotypic outcomes (e.g., drug resistance) based on this compound-derived CNV profiles and clinical metadata .
Q. What statistical approaches address low-signal noise in this compound data from low-input samples?
- Methodological Answer :
- Normalization : Apply quantile normalization or LOESS correction to reduce technical noise.
- Thresholding : Use adaptive z-scores or kernel density estimation to distinguish true CNVs from background noise.
- Bayesian Frameworks : Model uncertainty in low-coverage regions using probabilistic methods (e.g., Hidden Markov Models) .
Methodological Guidelines for Rigorous Research
- Literature Review : Use systematic review protocols (e.g., PRISMA) to map existing studies on this compound, prioritizing high-impact journals and avoiding non-peer-reviewed platforms .
- Ethical Compliance : For human genomic studies, ensure IRB approval and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Citation Standards : Follow journal-specific guidelines (e.g., APA for social genomics; ACS for chemical methods) and use reference managers (e.g., Zotero) to ensure consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
